Structural Differentiation: Chlorine vs. Hydrogen at Pyridazine 6-Position Dictates Synthetic Versatility
The presence of the chlorine atom at the 6-position of the pyridazine ring in the target compound enables nucleophilic aromatic substitution (SNAr) chemistry, which is absent in the des-chloro analog N-(pyridazin-3-yl)cyanamide (CAS 86525-12-4) . The 6-chloro substituent is the foundation for introducing amines, thiols, and carbon nucleophiles, establishing the target compound as a functionalizable building block rather than a terminal analog .
| Evidence Dimension | Synthetic Utility (SNAr Potential) |
|---|---|
| Target Compound Data | 6-Cl substituent present (SNAr-competent electrophile) |
| Comparator Or Baseline | N-(Pyridazin-3-yl)cyanamide (CAS 86525-12-4): H at 6-position (SNAr-inactive) |
| Quantified Difference | Presence vs. absence of a displaceable chlorine atom — a binary synthetic capability gap |
| Conditions | Electrophilic aromatic substitution potential inferred from structure; consistent with reactivity of 3,6-dichloropyridazine and 3-amino-6-chloropyridazine intermediates |
Why This Matters
Procurement of the chlorinated derivative directly enables diversification chemistry that the des-chloro analog cannot support, reducing step count in lead optimization campaigns.
